molecular formula C9H7N5S B4436067 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4436067
M. Wt: 217.25 g/mol
InChI Key: RDKQTGVTJHPERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Research has shown that 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. It has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its wide range of biological activities. This allows researchers to study its effects on various cellular processes and disease models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of derivatives with improved pharmacological properties. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and viral infections. Additionally, further research is needed to elucidate its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

Research on 6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anticancer, antifungal, antibacterial, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

6-methyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c1-6-13-14-8(11-12-9(14)15-6)7-3-2-4-10-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKQTGVTJHPERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2S1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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